Cas no 883908-27-8 (2-(4-Benzyl-1-piperazinyl)-5-bromophenylamine)

2-(4-Benzyl-1-piperazinyl)-5-bromophenylamine is a brominated phenylamine derivative featuring a benzyl-substituted piperazine moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural versatility, which allows for potential applications as an intermediate in the synthesis of biologically active molecules. The presence of both a bromine substituent and a benzylpiperazine group enhances its reactivity, enabling selective modifications for targeted drug development. Its well-defined molecular structure ensures consistency in synthetic pathways, making it a reliable building block for heterocyclic compounds. The compound’s stability under standard conditions further supports its utility in research and industrial applications.
2-(4-Benzyl-1-piperazinyl)-5-bromophenylamine structure
883908-27-8 structure
Product name:2-(4-Benzyl-1-piperazinyl)-5-bromophenylamine
CAS No:883908-27-8
MF:C17H20BrN3
MW:346.264802932739
CID:1079266
PubChem ID:11544746

2-(4-Benzyl-1-piperazinyl)-5-bromophenylamine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Benzyl-1-piperazinyl)-5-bromophenylamine
    • 2-(4-BENZYLPIPERAZIN-1-YL)-5-BROMOANILINE
    • 883908-27-8
    • AKOS000192774
    • MDL: MFCD09947954
    • Inchi: InChI=1S/C17H20BrN3/c18-15-6-7-17(16(19)12-15)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,19H2
    • InChI Key: MFLHASFLNULCAW-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)CN2CCN(CC2)C3=C(C=C(C=C3)Br)N

Computed Properties

  • Exact Mass: 345.08406g/mol
  • Monoisotopic Mass: 345.08406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 32.5Ų

2-(4-Benzyl-1-piperazinyl)-5-bromophenylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B041300-125mg
2-(4-Benzyl-1-piperazinyl)-5-bromophenylamine
883908-27-8
125mg
$ 230.00 2022-06-07
Crysdot LLC
CD11034296-5g
2-(4-Benzylpiperazin-1-yl)-5-bromoaniline
883908-27-8 95+%
5g
$499 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1622318-5g
2-(4-Benzylpiperazin-1-yl)-5-bromoaniline
883908-27-8 98%
5g
¥24108.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1622318-10g
2-(4-Benzylpiperazin-1-yl)-5-bromoaniline
883908-27-8 98%
10g
¥29937.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1622318-1g
2-(4-Benzylpiperazin-1-yl)-5-bromoaniline
883908-27-8 98%
1g
¥16564.00 2024-04-27
TRC
B041300-250mg
2-(4-Benzyl-1-piperazinyl)-5-bromophenylamine
883908-27-8
250mg
$ 375.00 2022-06-07

Additional information on 2-(4-Benzyl-1-piperazinyl)-5-bromophenylamine

Compound CAS No 883908-27-8: 2-(4-Benzyl-1-piperazinyl)-5-bromophenylamine

The compound 2-(4-Benzyl-1-piperazinyl)-5-bromophenylamine, identified by the CAS number 883908-27-8, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development and material science. The molecule consists of a piperazine ring substituted with a benzyl group at the 4-position and a bromine atom at the 5-position of the phenylamine moiety, making it a versatile structure for various chemical modifications and functionalizations.

Recent studies have highlighted the importance of piperazine derivatives in medicinal chemistry, particularly in the design of bioactive compounds with potential therapeutic applications. The presence of the benzyl group in this compound adds to its lipophilicity, enhancing its ability to cross biological membranes, which is crucial for drug delivery systems. Additionally, the bromine substituent at the 5-position introduces electronic effects that can modulate the compound's reactivity and binding affinity to target biomolecules.

The synthesis of 2-(4-Benzyl-1-piperazinyl)-5-bromophenylamine involves a multi-step process that typically includes nucleophilic substitution, coupling reactions, and functional group transformations. Researchers have explored various synthetic pathways to optimize yield and purity, leveraging advancements in catalytic methods and green chemistry principles. These efforts have not only improved the synthesis efficiency but also opened avenues for scaling up production for industrial applications.

In terms of applications, this compound has shown promise in several areas. In pharmacology, it has been investigated as a potential lead compound for anti-inflammatory and anticancer drug development due to its ability to inhibit key enzymes and signaling pathways. In material science, its unique electronic properties make it a candidate for use in organic electronics, such as semiconductors and conductive polymers.

Recent breakthroughs in computational chemistry have enabled detailed molecular modeling of CAS No 883908-27-8, providing insights into its three-dimensional structure and interaction dynamics with biological targets. These studies have been instrumental in guiding further research into its therapeutic potential and optimizing its pharmacokinetic properties.

In conclusion, 2-(4-Benzyl-1-piperazinyl)-5-bromophenylamine (CAS No 883908-27-8) stands as a testament to the ingenuity of modern chemical synthesis and its application in advancing scientific knowledge. With ongoing research exploring its diverse functionalities, this compound continues to be a focal point in both academic and industrial settings.

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